![molecular formula C12H19NO B12892635 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one CAS No. 28073-88-3](/img/structure/B12892635.png)
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one is a chemical compound with the molecular formula C10H17N. It is also known by other names such as 1-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring bonded to a pyrrolidine ring, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one can be achieved through several methods. One common method involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Addition: The cyclohexene ring can participate in addition reactions with halogens or hydrogen halides.
Scientific Research Applications
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is utilized in the production of surfactants, solvents, and lubricants.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
1-[2-(Pyrrolidin-1-yl)cyclohex-1-en-1-yl]ethan-1-one can be compared with other similar compounds such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: Shares a similar structure but may have different reactivity and applications.
Pyrrolidine derivatives: These compounds have a pyrrolidine ring but differ in the substituents attached to the ring, leading to variations in their chemical and biological properties.
Cyclohexene derivatives: Compounds with a cyclohexene ring but different functional groups, affecting their reactivity and uses.
The uniqueness of this compound lies in its specific combination of a cyclohexene and pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28073-88-3 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C12H19NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-9H2,1H3 |
InChI Key |
JMQHDBAXINKWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



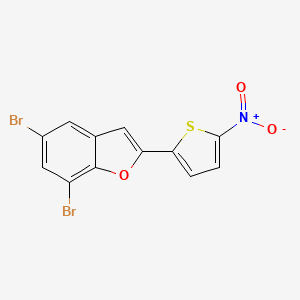
![3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12892561.png)
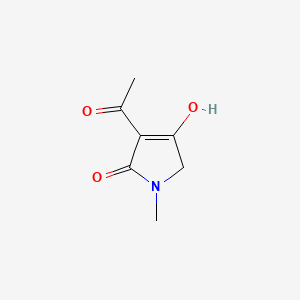
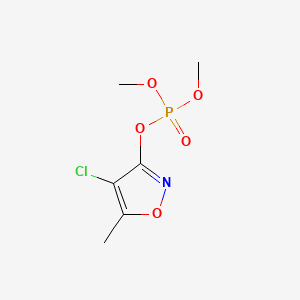
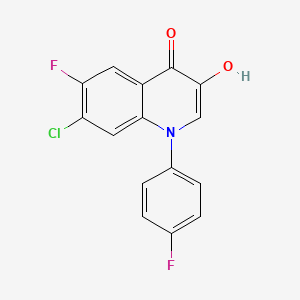
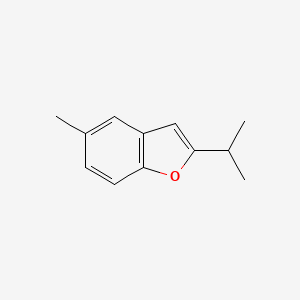
![2-(Aminomethyl)-7-methylbenzo[d]oxazole](/img/no-structure.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)


![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)

